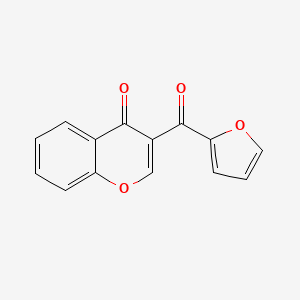

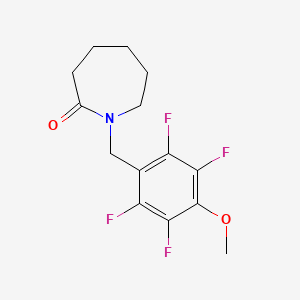

3-(2-furoyl)-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Several methods have been developed for synthesizing substituted furo[3,2-c]chromen-4-ones, including novel multi-component reactions. One efficient approach involves the four-component reaction from substituted nitrostyrenes, aromatic aldehydes, coumarins, and ammonium acetate, leading to 2-arylideneamino-3-aryl-4H-furo[3,2-c]chromen-4-ones under mild conditions. This method highlights the sequential Michael addition, aza-nucleophilic addition, intermolecular nucleophilic addition, and dehydration reaction to yield biologically relevant structures (Zhou et al., 2013).

Another green, catalyst-free, and solvent-free synthesis utilizes 1-hydroxy-3H-benzo[f]chromen-3-ones and 4-hydroxyquinolin-2(1H)-ones, along with an aromatic aldehyde and isonitrile, to produce functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones in excellent yield under microwave irradiation (Kumar et al., 2015).

Molecular Structure Analysis

Structural characterization of these compounds is crucial for understanding their chemical behavior. The crystal structure analysis of 2-aroyl-3-aryl-5H-furo[3,2-g]chromene derivatives revealed that the pyran ring adopts a half-chair conformation, with the fused furo[3,2-g]chromene ring being approximately coplanar, indicating slight distortion. This analysis helps in understanding the molecular geometry and potential interaction sites for biological activity (Hu et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of "3-(2-furoyl)-4H-chromen-4-one" derivatives is influenced by their structural features. Studies have shown that these compounds can undergo various chemical reactions, including cycloadditions, Michael additions, and cyclization reactions, leading to a wide array of functionalized molecules. For instance, the cycloisomerization of 3-diazochroman-4-one and phenylacetylene with rhodium(II) catalyst yields 2-substituted or 3-substituted 4H-furo[3,2-c]chromene, showcasing the versatility of these compounds in synthetic chemistry (Gong et al., 2014).

Physical Properties Analysis

The physical properties of "3-(2-furoyl)-4H-chromen-4-one" derivatives, such as solubility, melting point, and optical properties, are essential for their application in material science and pharmaceuticals. The absorption and emission spectra of these compounds can be significantly affected by substitution patterns, as demonstrated by the electromeric effect of substituents at the 6th position in 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one derivatives, affecting their photophysical properties (Bansal & Kaur, 2015).

properties

IUPAC Name |

3-(furan-2-carbonyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O4/c15-13-9-4-1-2-5-11(9)18-8-10(13)14(16)12-6-3-7-17-12/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLWWPLBBZTWPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(furan-2-ylcarbonyl)-4H-chromen-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[(2-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5672960.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methyl-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5672974.png)

![5-[(isopropyl{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B5672987.png)

![4-{1-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5672997.png)

![N-[(2-amino-5-pyrimidinyl)methyl]-2-(dimethylamino)-2-(3-fluorophenyl)-N-methylacetamide](/img/structure/B5673012.png)

![3,5-difluoro-2-({3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5673015.png)

![{1-[3-(pyrimidin-4-ylamino)propyl]piperidin-3-yl}methanol](/img/structure/B5673021.png)

![3-[(2-{1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5673023.png)

![1-(3-{[benzyl(methyl)amino]methyl}-4-hydroxy-2-methyl-6-quinolinyl)ethanone](/img/structure/B5673025.png)

![4-[3-(4-ethoxyphenyl)acryloyl]morpholine](/img/structure/B5673057.png)